molecular formula C12H17Cl2F3N2O B13468965 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride

1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride

Cat. No.: B13468965
M. Wt: 333.17 g/mol
InChI Key: AFSMQRYSOBZPOP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolidine ring substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and a methanamine group at the 3-position, forming a dihydrochloride salt.
Key Properties:

  • Molecular Formula: C₁₂H₁₄F₃NO·2HCl (exact formula inferred from ).
  • Molecular Weight: ~311.17 g/mol (calculated based on substituents and dihydrochloride salt).
  • Physicochemical Characteristics: The trifluoromethoxy (-OCF₃) group imparts strong electron-withdrawing effects and moderate lipophilicity, while the dihydrochloride salt enhances aqueous solubility .

Properties

Molecular Formula

C12H17Cl2F3N2O

Molecular Weight

333.17 g/mol

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)18-11-3-1-10(2-4-11)17-6-5-9(7-16)8-17;;/h1-4,9H,5-8,16H2;2*1H

InChI Key

AFSMQRYSOBZPOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)OC(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction on the phenyl ring.

    Formation of the Methanamine Group: The methanamine group is attached through a reductive amination process.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the methanamine group to a primary amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Primary amines and other reduced forms.

    Substitution Products: Compounds with substituted trifluoromethoxy groups.

Scientific Research Applications

1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrrolidine-Based Methanamine Derivatives

The target compound belongs to a class of aryl-substituted pyrrolidinyl methanamine derivatives. Key structural analogs differ in the substituents on the phenyl ring attached to the pyrrolidine nitrogen. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (Dihydrochloride Salts) Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine -OCF₃ C₁₂H₁₄F₃NO·2HCl ~311.17 High electron-withdrawing effect; balanced lipophilicity; enhanced BBB penetration potential .
1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine -F C₁₁H₁₄FN·2HCl ~269.15 Lower steric bulk; higher metabolic stability but reduced lipophilicity compared to -OCF₃ .
1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine -CH₃ C₁₂H₁₈N·2HCl ~265.19 Electron-donating methyl group; increased lipophilicity but reduced receptor-binding specificity .
1-[1-(2-Methylphenyl)pyrrolidin-3-yl]methanamine -CH₃ (ortho) C₁₂H₁₈N·2HCl ~265.19 Ortho-substitution may hinder rotational freedom, affecting binding kinetics .
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine -CH₂CF₂H (alkyl) C₇H₁₂F₂N·2HCl ~227.09 Aliphatic substituent reduces aromatic interactions; higher solubility but lower target affinity .

Substituent Effects on Pharmacological Relevance

Fluorine-substituted analogs (e.g., 4-fluorophenyl) exhibit moderate metabolic stability due to resistance to cytochrome P450 oxidation but may lack the steric bulk required for optimal receptor interactions .

Electron-Donating Groups (-CH₃, -OCH₃): Methyl and methoxy groups increase lipophilicity, which may enhance membrane permeability but reduce selectivity due to nonspecific hydrophobic interactions .

Salt Form (Dihydrochloride vs. Monohydrochloride): The dihydrochloride form of the target compound significantly improves water solubility (>50 mg/mL in aqueous buffers), facilitating formulation for intravenous or oral delivery .

Biological Activity

1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride, with the CAS number 1016813-33-4, is a compound of interest due to its potential pharmacological activities. The trifluoromethoxy group in its structure enhances its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1[4(trifluoromethoxy)phenyl]3pyrrolidinylmethanamine\text{IUPAC Name }1-[4-(trifluoromethoxy)phenyl]-3-pyrrolidinylmethanamine

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on neurotransmitter systems and potential anti-cancer properties. The presence of the trifluoromethoxy group has been shown to significantly enhance the potency of compounds in several pharmacological assays.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Neurotransmitter Inhibition Increased potency for inhibiting serotonin uptake compared to non-fluorinated analogs.
Anticancer Activity Induces cell death in glioma cells through multiple mechanisms, including necroptosis.
Cytotoxicity Relatively low cytotoxicity observed in normal cells compared to cancerous cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Serotonin Transport Inhibition : The trifluoromethoxy group enhances binding affinity, leading to increased inhibition of serotonin transporters, which can be beneficial in treating mood disorders .
  • Antitumor Mechanisms : Research indicates that the compound can inhibit key pathways involved in cell proliferation and survival in cancer cells. For instance, it activates the Calpain/Cathepsin pathway, inhibits AKT signaling, and induces cell cycle arrest at the G2/M phase .

Case Study 1: Antitumor Activity

In a study evaluating the effects of various compounds on glioma cells, this compound was found to significantly reduce cell viability. The study highlighted that this compound not only inhibited proliferation but also induced apoptosis and necroptosis, showcasing its potential as an anti-glioma agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of compounds containing the trifluoromethoxy group. It was demonstrated that these compounds could effectively inhibit serotonin uptake by enhancing their interaction with serotonin transporters, suggesting applications in treating depression and anxiety disorders .

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